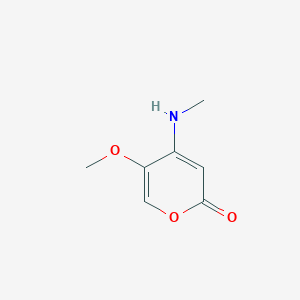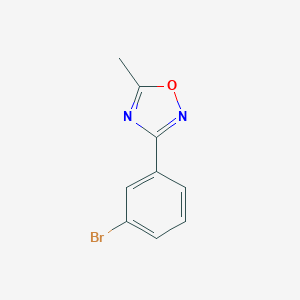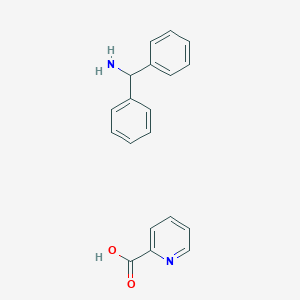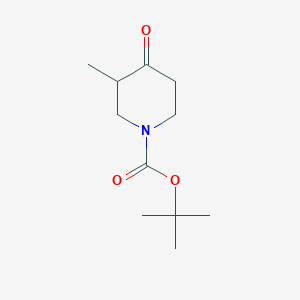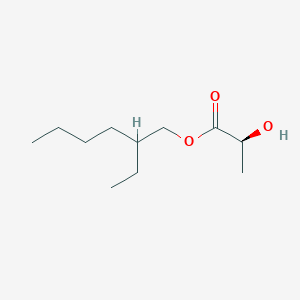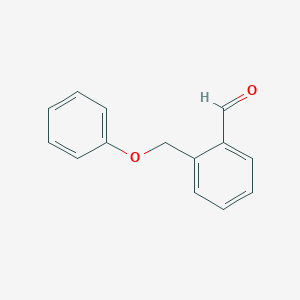
2-(Phenoxymethyl)benzaldehyde
Overview
Description
2-(Phenoxymethyl)benzaldehyde is an organic compound with the molecular formula C14H12O2 It is characterized by a benzaldehyde group substituted with a phenoxymethyl group at the ortho position
Preparation Methods
Synthetic Routes and Reaction Conditions: 2-(Phenoxymethyl)benzaldehyde can be synthesized through several methods. One common approach involves the reaction of benzyl chloride with phenol in the presence of a base to form benzyl phenyl ether, which is then oxidized to yield this compound. The reaction conditions typically include:
Base: Sodium hydroxide or potassium carbonate
Solvent: A polar aprotic solvent like dimethyl sulfoxide (DMSO)
Oxidizing Agent: Potassium permanganate or chromium trioxide
Industrial Production Methods: In industrial settings, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of catalysts and optimized reaction conditions can further improve the scalability of the synthesis.
Chemical Reactions Analysis
Types of Reactions: 2-(Phenoxymethyl)benzaldehyde undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form the corresponding carboxylic acid using oxidizing agents like potassium permanganate.
Reduction: Reduction of the aldehyde group can yield the corresponding alcohol, 2-(Phenoxymethyl)benzyl alcohol, using reducing agents such as sodium borohydride.
Substitution: The phenoxymethyl group can participate in nucleophilic substitution reactions, where the phenoxy group is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an aqueous medium
Reduction: Sodium borohydride in methanol
Substitution: Nucleophiles like amines or thiols in the presence of a base
Major Products:
Oxidation: 2-(Phenoxymethyl)benzoic acid
Reduction: 2-(Phenoxymethyl)benzyl alcohol
Substitution: Various substituted benzaldehydes depending on the nucleophile used
Scientific Research Applications
2-(Phenoxymethyl)benzaldehyde has diverse applications in scientific research:
Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: The compound is used in the study of enzyme-catalyzed reactions and as a probe in biochemical assays.
Industry: It is utilized in the production of fragrances, flavoring agents, and as a building block in polymer chemistry.
Mechanism of Action
The mechanism by which 2-(Phenoxymethyl)benzaldehyde exerts its effects depends on the specific reaction or application. In biochemical contexts, it may interact with enzymes or receptors, altering their activity. The phenoxymethyl group can influence the compound’s reactivity and binding affinity, making it a valuable tool in studying molecular interactions.
Comparison with Similar Compounds
Benzaldehyde: Lacks the phenoxymethyl group, making it less reactive in certain substitution reactions.
2-(Methoxymethyl)benzaldehyde: Contains a methoxy group instead of a phenoxy group, which can alter its reactivity and applications.
4-(Phenoxymethyl)benzaldehyde: The phenoxymethyl group is positioned at the para position, affecting its chemical behavior and uses.
Uniqueness: 2-(Phenoxymethyl)benzaldehyde is unique due to the ortho positioning of the phenoxymethyl group, which can influence its steric and electronic properties. This positioning can enhance its reactivity in specific chemical reactions and make it a valuable intermediate in organic synthesis.
Properties
IUPAC Name |
2-(phenoxymethyl)benzaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12O2/c15-10-12-6-4-5-7-13(12)11-16-14-8-2-1-3-9-14/h1-10H,11H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XVWHVOIBWUNRKQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)OCC2=CC=CC=C2C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90594645 | |
| Record name | 2-(Phenoxymethyl)benzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90594645 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
212.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
168551-49-3 | |
| Record name | 2-(Phenoxymethyl)benzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90594645 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


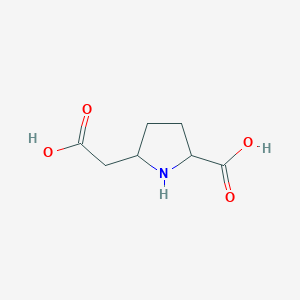
![2,4-Diethoxy-5H-pyrrolo[3,2-d]pyrimidine](/img/structure/B64001.png)

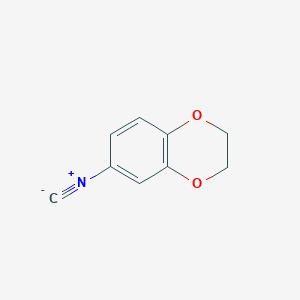

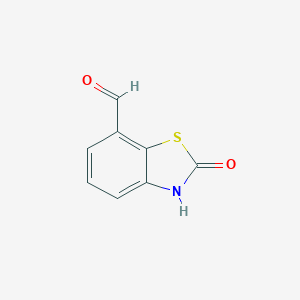

![5-Methylimidazo[1,2-a]pyridine-3-carbaldehyde](/img/structure/B64016.png)
